molecular formula C14H11BrN2O2S B6047142 4-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide

4-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide

Cat. No.: B6047142
M. Wt: 351.22 g/mol
InChI Key: UHUIQARNBONIIN-UHFFFAOYSA-N
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Description

4-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom at the 4-position of the benzamide ring and a carbamothioyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide typically involves the reaction of 4-bromobenzoyl chloride with 2-hydroxyphenylthiourea. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound. The use of green chemistry principles, such as solvent recycling and waste minimization, can also be integrated into the production process to make it more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride in an organic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of 4-bromo-N-[(2-hydroxyphenyl)carbamoyl]benzamide.

    Reduction: Formation of 4-bromo-N-[(2-hydroxyphenyl)carbamothioyl]aniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. For instance, as an elastase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of elastin and other proteins. This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site residues.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide is unique due to the presence of both a bromine atom and a hydroxyphenyl group, which confer distinct chemical reactivity and biological activity. Its ability to inhibit elastase and potential therapeutic applications make it a compound of significant interest in various fields of research.

Properties

IUPAC Name

4-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2S/c15-10-7-5-9(6-8-10)13(19)17-14(20)16-11-3-1-2-4-12(11)18/h1-8,18H,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUIQARNBONIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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